molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B179310
CAS No.: 21038-63-1
M. Wt: 164.12 g/mol
InChI Key: LZWZQYVPLLPAGX-UHFFFAOYSA-N
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Description

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C7H4N2O3. This compound is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione can be synthesized through several methods. One common approach involves the cycloaddition of Huisgen 1,4-dipoles with dipolarophiles such as dimethyl acetylenedicarboxylate and pyridine . The reaction conditions typically include the use of organic solvents and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced techniques such as microwave irradiation and catalytic processes to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to specific receptors or enzymes . This interaction can modulate various cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Properties

IUPAC Name

1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZQYVPLLPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)OC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450778
Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Source EPA DSSTox
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21038-63-1
Record name 3-Azaisatoic anhydride
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URL https://commonchemistry.cas.org/detail?cas_rn=21038-63-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
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Synthesis routes and methods I

Procedure details

A 100 ml. flask was charged with 2.0 g. 2-carbamylnicotinic acid* suspended in 20 ml. dimethylformamide. A 5.5 g. portion of lead tetra-acetate was added to the suspension, and the mixture was stirred at 50°-60° for 1 hour. The reaction mixture was poured into 20 ml. water; solids were separated by filtration, and 3-azaisatoic anhydride was recrystallized from dioxane, and dried in vacuo for 2 hours. The final yield of 3-azaisatoic anhydride amounted to 1.48 g., melting point 217°-219°, and represented 75 percent of theory. The structure was confirmed by elemental analysis and infrared spectroscopy.
Quantity
0 (± 1) mol
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lead tetra-acetate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Trimethylsilylazide (89.1 ml) was added dropwise, with stirring, to a suspension of quinolinic anhydride (100.0 g) in dry chloroform (450 ml) under nitrogen. The mixture was stirred until nitrogen evolution had subsided (around 30 minutes) and then boiled under reflux with stirring for 45 minutes to give a solution. The mixture was cooled to ambient temperature and ethanol (40.0 ml) was added. The mixture was stirred for 20 minutes and a precipitate was collected by filtration and dried under vacuum overnight. The solid was stirred in cold acetonitrile (850 ml) and filtered. The filtrate was boiled under reflux for 15 minutes with stirring and then cooled in ice and filtered to give 4H-pyrido[2,3-d] [1,3]oxazine-2,4(1H)-dione, m.p. 213°-215° C. (with decomposition).
Quantity
89.1 mL
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100 g
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reactant
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450 mL
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solvent
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40 mL
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reactant
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Synthesis routes and methods III

Procedure details

A solution of ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate (3.0 g, 9.12 mmol) in dioxane (45 mL) was treated with phosgene (1.9 M in toluene, 9.50 mL, 18.2 mmol), and the resulting mixture was heated at reflux. After 2 h, the mixture was concentrated yielding the corresponding aza-isatoic anhydride which was used without further purification. A solution of the crude anhydride (300 mg, 0.648 mmol) in tetrahydrofuran (2 mL) at 0° C. was treated with the magnesium salt of 2-amino-5-chloropyridine [2.60 mmol; freshly prepared by addition of methyl magnesium bromide (3.0 M in THF, 0.865 mL, 2.60 mmol) to 2-amino-5-chloropyridine (900 mg, 3.89 mmol) in THF (10 mL) at 0° C.]. After 17 h, the mixture was treated with a saturated aqueous solution of ammonium chloride and then partitioned between EtOAc and water. The aqueous layer was washed with EtOAc (3×) and the combined extracts were washed with water (1×), dried with sodium sulfate, and concentrated. The residue was purified by RPHPLC yielding 29 mg (9%) of the title compound as a hydrochloride salt.
Name
ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate
Quantity
3 g
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reactant
Reaction Step One
Quantity
9.5 mL
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reactant
Reaction Step One
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45 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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